1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Overview
Description
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a complex organic compound that features a dibenzoazepine core linked to an oxadiazole moiety via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone typically involves multiple steps:
Formation of the Dibenzoazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring is often formed via the cyclization of hydrazides with carboxylic acids or their derivatives.
Linking the Two Moieties: The final step involves the formation of the sulfanyl bridge, which can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting neurological disorders or cancer.
Materials Science: Utilized in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter activity.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
10,11-dihydro-5H-dibenzo[b,f]azepine: A simpler analog lacking the oxadiazole moiety.
5-phenyl-1,3,4-oxadiazole: A compound with the oxadiazole ring but without the dibenzoazepine core.
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone: A related compound without the sulfanyl bridge.
Uniqueness
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c28-22(16-30-24-26-25-23(29-24)19-10-2-1-3-11-19)27-20-12-6-4-8-17(20)14-15-18-9-5-7-13-21(18)27/h1-13H,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZRPIZOMOTKCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NN=C(O4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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